

FDW028: A Technical Guide to its Impact on the AKT/mTOR Signaling Pathway

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Compound of Interest

Compound Name: FDW028

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Abstract

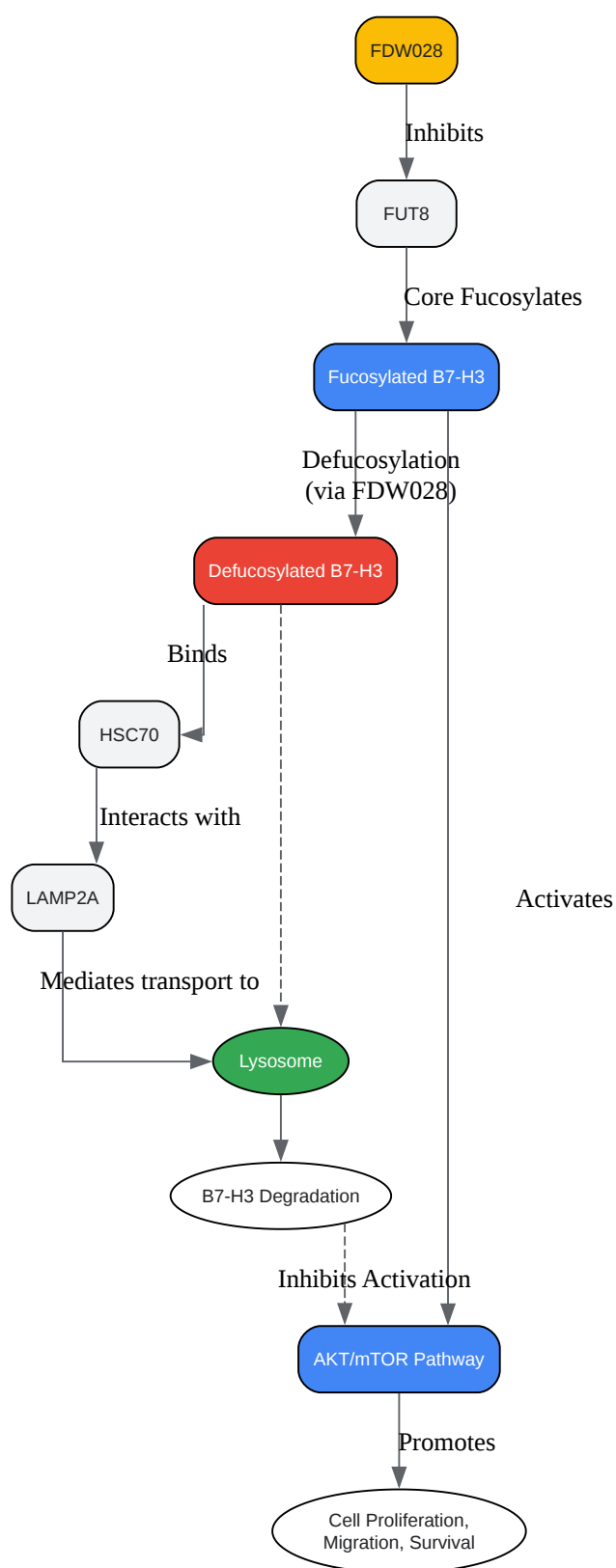
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action involves the inhibition of core fucosylation, leading to the defucosylation of the immune checkpoint molecule B7-H3 (CD276). This event triggers the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway. Notably, the downstream effects of **FDW028** converge on the inhibition of the critical AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth overview of **FDW028**, its mechanism of action, and its quantifiable impact on the AKT/mTOR pathway, supported by detailed experimental protocols and data visualizations.

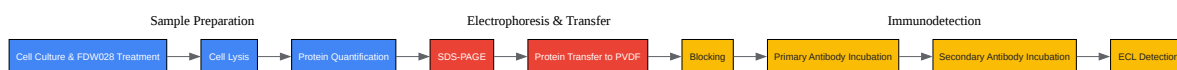
Introduction to FDW028

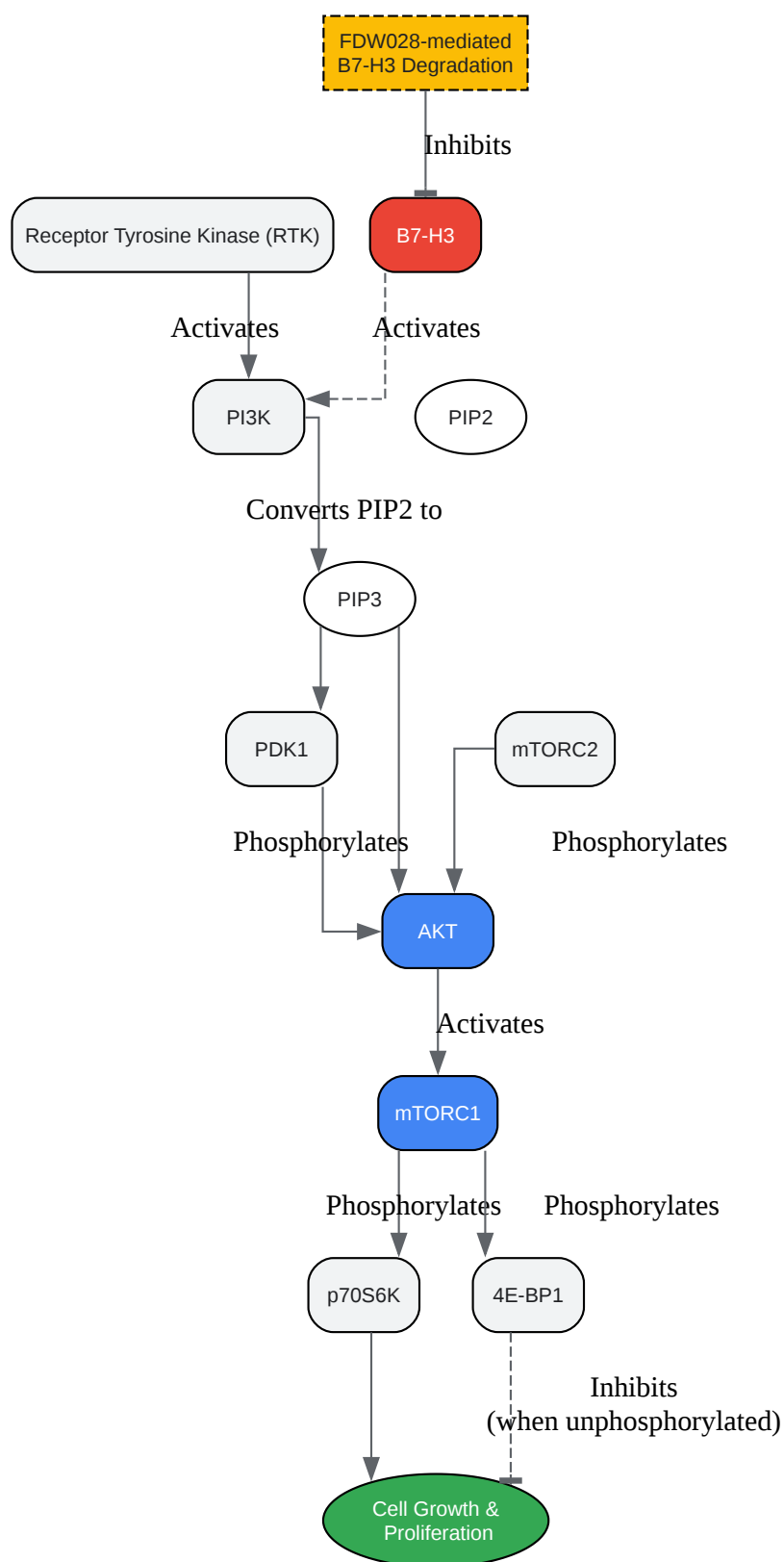
FDW028 has emerged as a promising therapeutic candidate, particularly in the context of metastatic colorectal cancer (mCRC).[1][2] Its primary target, FUT8, is the sole enzyme responsible for adding fucose to the N-glycan core of proteins, a post-translational modification known as core fucosylation.[3] Elevated levels of FUT8 and aberrant fucosylation are implicated in various malignancies, contributing to tumor progression and immune evasion.[3] **FDW028**'s ability to selectively inhibit FUT8 leads to a cascade of events that ultimately suppress tumor growth and metastasis.[2][4]

Mechanism of Action: From FUT8 Inhibition to AKT/mTOR Suppression

The primary mechanism of **FDW028** involves the targeted inhibition of FUT8. This enzymatic inhibition leads to the defucosylation of B7-H3, a key immune checkpoint molecule.^{[1][2]} The removal of the fucose moiety exposes a binding site for heat shock protein family A member 8 (HSPA8, also known as HSC70).^[2] This interaction facilitates the delivery of B7-H3 to the lysosome for degradation via the chaperone-mediated autophagy (CMA) pathway, a process involving the lysosome-associated membrane protein 2A (LAMP2A).^{[5][6]} The degradation of B7-H3, in turn, leads to the suppression of the downstream AKT/mTOR signaling pathway.^{[1][6]}
^[7]







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